molecular formula C11H10INO2 B11943474 1-(4-Iodophenyl)-2,6-piperidinedione CAS No. 200706-81-6

1-(4-Iodophenyl)-2,6-piperidinedione

Cat. No.: B11943474
CAS No.: 200706-81-6
M. Wt: 315.11 g/mol
InChI Key: APAGESUSYBIZIQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2,6-piperidinedione is a piperidinedione derivative featuring a 4-iodophenyl substituent at the 1-position of the heterocyclic ring. Piperidinediones are six-membered lactams with two ketone groups at the 2- and 6-positions, conferring unique electronic and steric properties. The iodine substituent in this compound introduces electron-withdrawing effects and enhanced molecular weight compared to halogenated analogs, which may influence reactivity, solubility, and pharmacological behavior.

Properties

CAS No.

200706-81-6

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

1-(4-iodophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H10INO2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3H2

InChI Key

APAGESUSYBIZIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-2,6-piperidinedione typically involves the reaction of 4-iodoaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperidinedione ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Iodophenyl)-2,6-piperidinedione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2,6-piperidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 1-(4-Iodophenyl)-2,6-piperidinedione is in cancer therapy. Research indicates that compounds with similar structural frameworks exhibit potential anticancer properties through mechanisms such as the inhibition of lactate dehydrogenase A (LDHA), an enzyme often overexpressed in cancer cells.

Case Study: LDHA Inhibition

  • Study Reference : WO2015140133A1 describes methods for using piperidine-dione derivatives to inhibit LDHA for cancer treatment.
  • Findings : The administration of these compounds has shown effectiveness against various cancers, including breast, prostate, and lung cancers. The study emphasizes that targeting LDHA can lead to reduced tumor growth and improved patient outcomes .

Neurological Applications

The compound's potential extends to neurological disorders, where similar piperidine derivatives have been explored for their effects on neurotransmitter systems.

Case Study: SPECT Imaging

  • Study Reference : A study evaluated radiolabeled ligands based on piperidine structures for SPECT imaging of serotonin receptors.
  • Findings : Although specific data on 1-(4-Iodophenyl)-2,6-piperidinedione is limited, the research highlights the importance of piperidine derivatives in developing imaging agents that can visualize receptor activity in vivo, which is crucial for diagnosing neurological conditions .

Drug Development and Synthesis

The synthesis of 1-(4-Iodophenyl)-2,6-piperidinedione and its derivatives is a focal point in drug development. Advances in synthetic methodologies have facilitated the creation of various analogs with enhanced biological activity.

Synthesis Techniques

  • Recent literature has documented innovative synthetic routes involving asymmetric hydrogenation and cycloaddition reactions to produce piperidine derivatives with high yields and selectivity . These methods can be adapted to synthesize 1-(4-Iodophenyl)-2,6-piperidinedione efficiently.
Synthesis Method Description Yield
Asymmetric HydrogenationUtilizes catalysts for selective hydrogenation of piperidinonesHigh
Cycloaddition ReactionsForms new piperidine rings through intramolecular reactionsModerate to High

Radiopharmaceutical Applications

The compound's ability to be labeled with isotopes opens avenues for its use as a radiopharmaceutical. This application is particularly relevant in diagnostic imaging.

Case Study: Muscarinic Receptor Imaging

  • Study Reference : WO1995011234A1 discusses radiolabeled compounds for imaging muscarinic receptors.
  • Findings : These compounds can be used to diagnose heart-related disorders by providing clear images of receptor activity, which is essential for understanding conditions like ischemia and arrhythmias .

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(4-Iodophenyl)-2,6-piperidinedione with structurally related compounds from recent studies:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features Source
1-(4-Iodophenyl)-2,6-piperidinedione 4-Iodophenyl (1), 2,6-dione Data not reported ~275.11 (estimated) Iodine substituent, dual ketone groups N/A (Target)
Ethyl 1-(4-Iodophenyl)-...-carboxylate (a15) 4-Iodophenyl (1), 4-amino-4-iodophenyl 234–237 ~695.25 Iodine substituents, ethyl ester
1-Methyl-3-(phenylmethyl)-2,6-piperidinedione Methyl (1), benzyl (3) Not reported 217.26 Methyl and benzyl substituents
1-Ethyl-4-phenyl-2,6-piperidinedione Ethyl (1), phenyl (4) Not reported ~231.28 Ethyl and phenyl substituents
1-(4-Bromophenyl)-2,6-piperidinedione 4-Bromophenyl (1), 2,6-dione Data not reported ~229.07 Bromine substituent

Key Observations :

  • Halogen Effects : The iodine substituent in a15 (Ethyl 1-(4-iodophenyl)-...-carboxylate) increases melting point (234–237°C) compared to brominated analogs (e.g., a11: 223–227°C), likely due to stronger van der Waals interactions from iodine’s larger atomic radius .
  • Steric Considerations : Bulky aryl substituents (e.g., iodophenyl vs. benzyl) may reduce conformational flexibility, affecting binding to biological targets .

Biological Activity

1-(4-Iodophenyl)-2,6-piperidinedione is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H12INO2
  • Molecular Weight : 303.12 g/mol
  • Structure : The compound features a piperidine ring with an iodophenyl substituent and two carbonyl groups, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(4-Iodophenyl)-2,6-piperidinedione has been evaluated in several contexts:

Antitumor Activity

Recent studies have demonstrated that derivatives of piperidinedione compounds exhibit significant antiproliferative effects against various human cancer cell lines. For instance, compounds structurally similar to 1-(4-Iodophenyl)-2,6-piperidinedione showed potent inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition correlates with increased cytotoxicity in cancer cells, suggesting that such compounds could serve as potential antitumor agents .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Topoisomerase II Inhibition
1-(4-Iodophenyl)-2,6-piperidinedioneHCT1510Yes
Similar Derivative AK5625Yes
Similar Derivative BMCF78Yes

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. Analogous piperidine derivatives have shown affinity for dopamine and serotonin transporters, implicating potential applications in treating neuropsychiatric disorders. Specific modifications to the piperidine structure can enhance selectivity towards these transporters .

Case Study: Dopamine Transporter Affinity
In a study evaluating various piperidine derivatives, it was found that certain substitutions significantly increased binding affinity to the dopamine transporter (DAT). For example, the introduction of a phenyl group at the 4-position led to enhanced selectivity and potency compared to non-substituted analogs .

The mechanism by which 1-(4-Iodophenyl)-2,6-piperidinedione exerts its biological effects may involve:

  • Topoisomerase Inhibition : The compound acts as a topoisomerase poison, stabilizing the enzyme-DNA complex and preventing proper DNA replication.
  • Neurotransmitter Modulation : By interacting with DAT and serotonin transporters, it may alter neurotransmitter levels in the synaptic cleft, influencing mood and behavior.

Safety and Toxicology

While initial studies indicate promising biological activity, further investigation into the safety profile of 1-(4-Iodophenyl)-2,6-piperidinedione is necessary. Toxicological assessments are crucial to understand potential side effects and establish therapeutic windows for clinical applications.

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